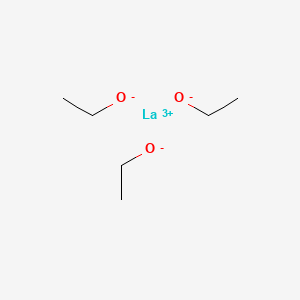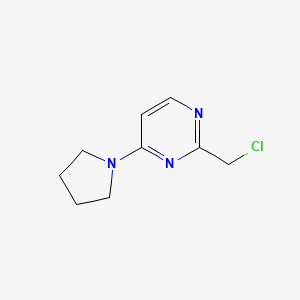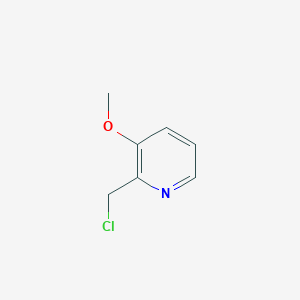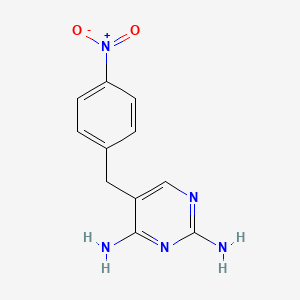![molecular formula C15H14N2O4S2 B1602133 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) CAS No. 14159-45-6](/img/structure/B1602133.png)
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
Übersicht
Beschreibung
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene), also known as DBDMH, is a chemical compound with the molecular formula C14H12N2O4S2. DBDMH is a diazo compound that is commonly used as a disinfectant, oxidizing agent, and bleaching agent. It is also used in the synthesis of various organic compounds due to its ability to generate reactive species.
Wirkmechanismus
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) generates reactive species, including hypochlorous acid, hypobromous acid, and nitrogen dioxide, upon reaction with water. These reactive species are responsible for the oxidizing and disinfecting properties of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene). The mechanism of action of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) involves the oxidation of organic compounds by the reactive species generated, leading to the formation of aldehydes or ketones.
Biochemische Und Physiologische Effekte
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) has been shown to have antimicrobial properties, making it useful as a disinfectant. It has also been shown to have bleaching properties, making it useful in the food industry. However, 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is toxic and can cause skin irritation and respiratory problems upon exposure. Therefore, it is important to handle 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) with care and to use appropriate protective equipment when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is a versatile reagent that can be used in a variety of organic synthesis reactions. It is relatively easy to synthesize and can be obtained in high yields. However, 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is toxic and can be hazardous to handle. Therefore, appropriate safety precautions must be taken when working with 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene).
Zukünftige Richtungen
There are several future directions for the use of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) in scientific research. One potential application is in the synthesis of heterocyclic compounds, which have a wide range of biological activities. 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) could also be used in the synthesis of imines and azo compounds, which have applications in the pharmaceutical industry. Additionally, the use of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) as a disinfectant and bleaching agent in the food industry could be further explored to improve food safety and quality.
In conclusion, 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is a versatile reagent that has many applications in scientific research. It is commonly used as an oxidizing agent, disinfectant, and bleaching agent. The synthesis of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is relatively simple, and it can be obtained in high yields. However, 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) is toxic and can be hazardous to handle. Therefore, appropriate safety precautions must be taken when working with 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene). There are several future directions for the use of 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) in scientific research, including the synthesis of heterocyclic compounds, imines, and azo compounds, as well as its use as a disinfectant and bleaching agent in the food industry.
Wissenschaftliche Forschungsanwendungen
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) has been extensively used in scientific research due to its ability to generate reactive species. It is commonly used as an oxidizing agent in organic synthesis, especially for the conversion of alcohols to aldehydes or ketones. 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) has also been used as a disinfectant and bleaching agent in the food industry. Additionally, it has been used as a reagent for the synthesis of various organic compounds, including heterocyclic compounds, imines, and azo compounds.
Eigenschaften
IUPAC Name |
1-[diazo-(2-methylphenyl)sulfonylmethyl]sulfonyl-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c1-11-7-3-5-9-13(11)22(18,19)15(17-16)23(20,21)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBDZIRDAUNQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567639 | |
| Record name | 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) | |
CAS RN |
14159-45-6 | |
| Record name | 1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1602053.png)



![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)
![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)





